CRTH2 Receptor Binding Affinity
PGD2 exhibits high-affinity binding to the CRTH2/DP2 receptor with a Ki of 2.4 ± 0.2 nM (n=17), making it the highest-affinity natural ligand for this receptor [1]. In direct comparison, PGE2 has approximately 2,000-fold lower affinity for CRTH2 (Ki ~4,730 nM), and PGF2α has approximately 165-fold lower affinity (Ki ~395 nM) [2]. This dramatic difference means that at physiological concentrations where PGD2 fully engages CRTH2, PGE2 and PGF2α produce negligible CRTH2 activation. PGD2's CRTH2 affinity is also markedly higher than that of its methyl ester derivative (319 nM, ~130-fold reduction), indicating that the free carboxylic acid group is essential for optimal binding [2].
PGE2 Ki ~4,730 nM
PGF2α Ki ~395 nM
| Evidence Dimension | CRTH2/DP2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.4 ± 0.2 nM (n=17) |
| Comparator Or Baseline | PGE2: Ki ~4,730 nM; PGF2α: Ki ~395 nM; PGD2 methyl ester: Ki ~319 nM |
| Quantified Difference | PGD2 affinity ~2,000-fold higher than PGE2; ~165-fold higher than PGF2α; ~130-fold higher than PGD2 methyl ester |
| Conditions | Recombinant human CRTH2 expressed in HEK293(EBNA) cells; equilibrium competition binding assay with [³H]PGD2 |
Why This Matters
Researchers studying CRTH2-mediated eosinophil chemotaxis, Th2 cell activation, or ILC2 responses require authentic PGD2 because PGE2 and PGF2α exhibit negligible CRTH2 engagement at comparable concentrations.
- [1] Sawyer N, Cauchon E, Chateauneuf A, Cruz RP, Nicholson DW, Metters KM, O'Neill GP, Gervais FG. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Br J Pharmacol. 2002 Nov;137(8):1163-72. View Source
- [2] Pettipher R, Hansel TT, Armer R. The second PGD2 receptor CRTH2: structure, properties, and functions in leukocytes. Figure 3: PGD2 and related prostanoids. Nat Rev Drug Discov. 2007;6:313-325. View Source
